Isochlorogenic acid

Vue d'ensemble

Description

Isochlorogenic acid is a naturally occurring phenolic compound found in various plants, including green coffee beans, tea, and certain vegetables. It is known for its multiple biological and pharmacological effects, such as antioxidant, anti-inflammatory, antimicrobial, hypoglycemic, neuroprotective, and cardiovascular protective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isochlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. The process involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product. One common method involves the use of macroporous resin and medium-low-pressure preparative chromatography to isolate and purify this compound from plant extracts .

Industrial Production Methods

In industrial settings, this compound is often extracted from plants such as Lonicera japonica (honeysuckle) using solvents like ethanol. The extract is then subjected to chromatographic techniques to separate and purify the compound. This method is efficient and yields high-purity this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Isochlorogenic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .

Applications De Recherche Scientifique

Isochlorogenic acid has a wide range of scientific research applications:

Mécanisme D'action

Isochlorogenic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as hemoglobin oxidase-1 and pro-quinone oxidoreductase-1.

Anti-inflammatory Activity: This compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.

Hepatoprotective Activity: It regulates the high-mobility group box 1 (HMGB1)/toll-like receptor 4 (TLR4)/NF-κB signaling pathway, attenuating liver fibrosis.

Comparaison Avec Des Composés Similaires

Isochlorogenic acid is often compared with other phenolic compounds such as chlorogenic acid. While both compounds share similar antioxidant and anti-inflammatory properties, this compound has unique features:

Chlorogenic Acid: Found in coffee beans, it is known for its anti-inflammatory and antioxidant effects but has lower bioavailability compared to this compound.

Caffeic Acid: A precursor to this compound, it exhibits strong antioxidant properties but lacks the broader pharmacological effects of this compound.

List of Similar Compounds

- Chlorogenic acid

- Caffeic acid

- Quinic acid

This compound stands out due to its higher bioavailability and broader range of biological activities, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Isochlorogenic acid (ICA) is a polyphenolic compound derived from chlorogenic acids, predominantly found in coffee, fruits, and vegetables. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, emphasizing its mechanisms of action and therapeutic potential.

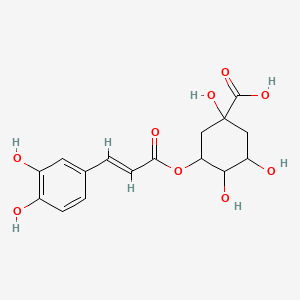

Chemical Structure and Derivatives

This compound exists in several isomeric forms, with notable derivatives including this compound A, B, and C. Recent studies have identified new derivatives with enhanced biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound A-3'-O-β-glucopyranoside | Structure | Antibacterial against Bacillus subtilis |

| This compound C-3'-O-β-glucopyranoside | Structure | Antibacterial against Staphylococcus aureus |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. It scavenges free radicals and enhances the body’s antioxidant enzyme activities. Studies have demonstrated that ICA can reduce oxidative damage in various cell types by modulating the expression of antioxidant genes and proteins.

Anti-inflammatory Effects

Research indicates that this compound plays a pivotal role in reducing inflammation. It has been shown to lower levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 while promoting anti-inflammatory cytokines like IL-10. For example:

- In vitro studies : ICA significantly inhibited the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages, indicating its potential to modulate inflammatory responses .

- In vivo studies : In animal models, ICA demonstrated the ability to attenuate inflammation in tissues by inhibiting NF-κB signaling pathways .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of ICA have revealed its effectiveness against various bacterial strains:

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In a study involving Artemisia sieberi, new this compound derivatives exhibited potent antimicrobial activity against these pathogens .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction:

- Cell Lines Tested : Studies on leukemia and colorectal cancer cell lines indicated that ICA could reduce cell viability by activating caspase-dependent pathways .

- Mechanisms : ICA promotes the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis .

Case Studies

- Case Study on Antidiabetic Effects : A clinical trial assessed the impact of coffee-derived isochlorogenic acids on glycemic control in type 2 diabetes patients. Results indicated a significant reduction in fasting blood glucose levels after supplementation with ICA-rich coffee extracts .

- Neuroprotective Effects : In a study focusing on cognitive function, participants consuming high doses of ICA showed improved memory performance compared to controls. This suggests potential neuroprotective effects that warrant further investigation .

Propriétés

IUPAC Name |

3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVRJTMFETXNAD-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5Z-Caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-61-2 | |

| Record name | Isochlorogenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1S-(1α,3β,4β,5α)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

177 - 179 °C | |

| Record name | 5Z-Caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.